(S)-2-aminobutan-1-ol

Catalog No.
S663534
CAS No.
5856-62-2
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-aminobutan-1-ol

CAS Number

5856-62-2

Product Name

(S)-2-aminobutan-1-ol

IUPAC Name

(2S)-2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1

InChI Key

JCBPETKZIGVZRE-BYPYZUCNSA-N

SMILES

CCC(CO)N

Synonyms

(2S)-2-Amino-1-butanol; (+)-2-Amino-1-butanol; (2S)-2-Aminobutan-1-ol; (S)-2-Aminobutanol; L-(+)-2-Aminobutanol; d-2-Amino-1-butanol;

Canonical SMILES

CCC(CO)N

Isomeric SMILES

CC[C@@H](CO)N

Organic Synthesis and Asymmetry Catalysis

(S)-2-aminobutan-1-ol serves as a building block for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its chiral nature allows researchers to control the stereochemistry of the final product, which can be crucial for its function and biological activity.

Several studies have explored (S)-2-aminobutan-1-ol in the development of asymmetric catalysts. These catalysts selectively promote reactions that produce one enantiomer (mirror image) of a molecule over the other. This ability is essential for the production of many important drugs and other chiral compounds.

Medicinal Chemistry and Drug Discovery

Due to its structural similarity to naturally occurring amino acids, (S)-2-aminobutan-1-ol holds potential as a starting point for the design and development of new pharmaceuticals. Research suggests its potential application in:

  • Antibacterial agents: Studies have shown (S)-2-aminobutan-1-ol derivatives exhibiting promising activity against various bacterial strains.
  • Neurodegenerative diseases: Research is ongoing to explore the potential of (S)-2-aminobutan-1-ol derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

(S)-2-aminobutan-1-ol, also known as (S)-(+)-2-amino-1-butanol, is an organic compound with the molecular formula C4_4H11_{11}NO. It features an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a four-carbon chain, making it a chiral amino alcohol. This compound is significant in various fields, including pharmaceuticals and biochemistry, due to its potential as a chiral building block in synthetic organic chemistry.

  • Amine Reactions: It can undergo acylation or alkylation reactions due to its amino group, forming various derivatives.
  • Alcohol Reactions: The hydroxyl group allows for dehydration reactions to form alkenes or ethers.
  • Redox Reactions: It can be oxidized to form corresponding carbonyl compounds or reduced to secondary amines.

In synthetic applications, (S)-2-aminobutan-1-ol has been produced through enzymatic processes that achieve high conversion rates and enantiomeric excess, showcasing its utility in continuous flow systems .

(S)-2-aminobutan-1-ol exhibits biological activity that makes it relevant in medicinal chemistry. It has been studied for its potential neuroprotective effects and its role as an intermediate in synthesizing various pharmaceuticals. Its chirality is crucial, as different enantiomers can exhibit distinct biological properties.

Several synthesis methods for (S)-2-aminobutan-1-ol have been reported:

  • Enzymatic Synthesis: Utilizing amine dehydrogenases in continuous flow processes allows for efficient production with high yields and purity .
  • Chemical Synthesis: Traditional methods often involve the reduction of corresponding ketones or aldehydes, followed by amination.
  • Green Chemistry Approaches: Recent studies have focused on sustainable methods that minimize waste and energy consumption during synthesis.

(S)-2-aminobutan-1-ol has diverse applications:

  • Pharmaceuticals: It serves as a precursor for various drugs and therapeutic agents.
  • Chiral Building Block: Its unique chiral properties make it valuable in asymmetric synthesis.
  • Biochemical Research: Used in studies exploring enzyme activity and metabolic pathways.

Interaction studies involving (S)-2-aminobutan-1-ol focus on its binding affinities and effects on biological systems. Research has indicated that it may interact with neurotransmitter systems, suggesting potential implications for neuropharmacology. Additionally, studies on enzyme kinetics have highlighted its role as a substrate or inhibitor in enzymatic reactions .

Several compounds share structural similarities with (S)-2-aminobutan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-AminobutanolC4_4H11_{11}NORacemic mixture; lacks chirality
3-AminobutanolC4_4H11_{11}NODifferent position of amino group
2-Amino-1-pentanolC5_5H13_{13}NOLonger carbon chain; potential for different reactivity

(S)-2-aminobutan-1-ol is unique due to its specific chirality and the resultant biological activities that differ significantly from its non-chiral counterparts. The presence of both amino and hydroxyl functional groups enables versatile reactivity not found in simpler amines or alcohols.

The compound's distinct properties make it a valuable subject of study across multiple scientific disciplines, including organic chemistry, pharmacology, and biochemistry.

XLogP3

-0.4

UNII

98JEM4YEBR

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5856-62-2

Wikipedia

(+)-2-amino-1-butanol

Dates

Modify: 2023-08-15

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